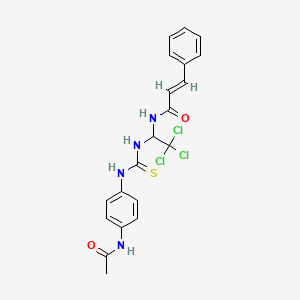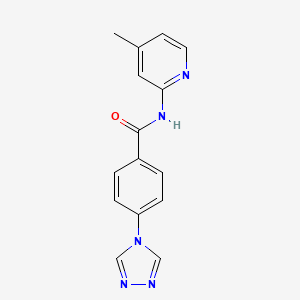
N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE” is a complex organic compound that features multiple functional groups, including acetylamino, anilino, carbothioyl, and acrylamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE” likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Formation of the Acetylamino Group: This can be achieved by acetylation of an aniline derivative using acetic anhydride or acetyl chloride.
Introduction of the Carbothioyl Group: This step may involve the reaction of the acetylamino compound with a thiocarbonyl reagent such as carbon disulfide.
Attachment of the Acrylamide Moiety: This can be done through a Michael addition reaction, where the thiocarbonyl intermediate reacts with acrylamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
“N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The acetylamino and anilino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Polymer Science: Its acrylamide moiety makes it a potential monomer for polymerization reactions.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in designing new drugs.
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Industry
Material Science: Application in the synthesis of advanced materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism by which “N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE” exerts its effects depends on its specific application. For example:
In Drug Development: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
In Catalysis: It may act as a ligand, coordinating with metal centers to facilitate catalytic reactions.
相似化合物的比较
Similar Compounds
N-(4-Acetylamino)phenylcarbamothioylamide: Similar structure but lacks the acrylamide moiety.
N-(4-Acetylamino)phenylacrylamide: Similar structure but lacks the carbothioyl group.
Uniqueness
“N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE” is unique due to the combination of functional groups, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
(E)-N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl3N4O2S/c1-13(28)24-15-8-10-16(11-9-15)25-19(30)27-18(20(21,22)23)26-17(29)12-7-14-5-3-2-4-6-14/h2-12,18H,1H3,(H,24,28)(H,26,29)(H2,25,27,30)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFYDLFFAMIPPC-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[1-({6-[(3S)-3-hydroxypyrrolidin-1-yl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5338960.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5338964.png)
![6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5338965.png)
![N~2~-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5338966.png)
![N-(2-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5338978.png)
![N-{[1-(3-hydroxybenzyl)pyrrolidin-3-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5338982.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5339015.png)
![N-(3-chloro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5339023.png)
![1-[2-(dimethylamino)ethyl]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5339024.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[(2-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5339025.png)

![(E)-1-[4-(4-NITROPHENYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B5339033.png)
![4-[(E)-1-cyano-2-[3-methoxy-4-[(3-nitrophenyl)methoxy]-5-prop-2-enylphenyl]ethenyl]benzoic acid](/img/structure/B5339036.png)
